molecular formula C10H11N B6187509 (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline CAS No. 2639377-93-6

(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline

Cat. No.: B6187509
CAS No.: 2639377-93-6
M. Wt: 145.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is a complex organic compound characterized by its unique aziridine ring fused to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isoquinoline derivatives with aziridine precursors in the presence of a strong base. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of the aziridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline derivatives. The process includes:

    Formation of the aziridine ring:

    Cyclization: The intermediate compounds undergo cyclization to form the final azirino[1,2-b]isoquinoline structure.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of this compound can open the aziridine ring, resulting in the formation of amine derivatives.

    Substitution: The aziridine ring is highly reactive and can participate in nucleophilic substitution reactions, leading to various substituted isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.

Major Products:

    N-oxides: from oxidation.

    Amines: from reduction.

    Substituted isoquinolines: from nucleophilic substitution.

Scientific Research Applications

(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline involves its interaction with biological macromolecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This reactivity underlies its potential as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

    Aziridine: A simpler structure with a three-membered ring containing one nitrogen atom.

    Isoquinoline: The parent structure without the aziridine ring.

    Quinoline: Similar to isoquinoline but with a different nitrogen atom position.

Uniqueness: (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is unique due to its fused aziridine and isoquinoline rings, which confer distinct reactivity and potential biological activity not seen in simpler aziridine or isoquinoline compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2639377-93-6

Molecular Formula

C10H11N

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.